Sphingosine Kinase-1 (SphK1) Inhibitory Potency: No Direct Comparative Data Available for the Triethoxybenzamide Analog
The patent family WO2011050550 discloses generic thiazolyl-piperidine structures as SphK1 inhibitors, with example compounds demonstrating IC50 values in the sub-micromolar range in a SphK1 enzyme assay [1]. However, the specific compound 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is not listed among the exemplified compounds, and no IC50 or Ki value is publicly available for this molecule against SphK1 or any other kinase target [1]. Consequently, no direct comparison with the generic scaffold representative or with 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1788845-92-0) can be performed for this target.
| Evidence Dimension | SphK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Generic thiazolyl-piperidine patent examples: IC50 < 1 µM (SphK1 enzyme assay) [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | In vitro SphK1 enzyme inhibition assay, as described in WO2011050550 [1] |
Why This Matters
Without a reported SphK1 IC50 value, a procurement decision for SphK1-related projects cannot be justified over alternative thiazolyl-piperidine analogs that have disclosed activity data.
- [1] Merck Patent GmbH. Thiazolyl Piperidine Derivatives. WO2011050550A1, published 2011-05-05. https://patents.justia.com/patent/20110105505 View Source
